

4-(2-Propynyloxy)aniline CAS number 26557-78-8 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Propynyloxy)aniline

Cat. No.: B1590583

[Get Quote](#)

An In-Depth Technical Guide to **4-(2-Propynyloxy)aniline** (CAS 26557-78-8): Properties, Synthesis, and Applications in Advanced Chemical Synthesis

Introduction

4-(2-Propynyloxy)aniline, also known as 4-(propargyloxy)aniline, is a bifunctional organic compound that has emerged as a highly versatile building block for researchers, particularly in the fields of medicinal chemistry, polymer science, and materials development. Its structure uniquely combines an aniline core—a prevalent pharmacophore and a reactive nucleophile—with a terminal alkyne provided by a propargyl ether group. This dual functionality makes it an invaluable intermediate, especially for its ability to readily participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".^[1]

This guide serves as a technical resource for scientists and drug development professionals, offering a comprehensive overview of the core properties, synthesis, reactivity, and applications of **4-(2-propynyloxy)aniline**. The content moves beyond simple data recitation to explain the causality behind experimental choices, providing a framework for its effective use in the laboratory.

Physicochemical and Spectroscopic Profile

The fundamental properties of **4-(2-propynyloxy)aniline** are summarized below. It typically presents as a solid ranging in color from white to yellow or brown, and it is noted to be sensitive to both heat and air, necessitating proper storage conditions.^{[2][3]}

Property	Value	Reference(s)
CAS Number	26557-78-8	[1] [3] [4]
Synonyms	4-(Propargyloxy)aniline, 4-Aminophenyl propargyl ether	[5]
Molecular Formula	C ₉ H ₉ NO	[1] [4]
Molecular Weight	147.18 g/mol	[1] [3] [4]
Appearance	White to yellow/brown crystalline powder or solid	[1] [4]
Melting Point	52 - 56 °C	[1] [4]
Boiling Point	95 °C @ 10 mmHg	[1] [4]
Purity	Typically ≥98% (GC)	[3] [4]
Storage Conditions	2 - 8 °C, Inert atmosphere, Keep in dark place	[4]

Predicted Spectroscopic Features

While publicly available, fully assigned experimental spectra are scarce, the structure of **4-(2-propynyloxy)aniline** allows for a confident prediction of its key spectroscopic features. These predictions should be used as a guide and confirmed with experimental data for any synthesized or procured sample.

- ¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:
 - Aromatic Protons: A characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring, likely appearing as two distinct doublets between δ 6.6-6.9 ppm.
 - Amine Protons (-NH₂): A broad singlet, typically around δ 3.5-4.0 ppm. The chemical shift can vary with concentration and solvent.
 - Methylene Protons (-O-CH₂-): A doublet around δ 4.6 ppm, coupled to the acetylenic proton (⁴J coupling, "long-range").

- Acetylenic Proton (-C≡C-H): A triplet around δ 2.5 ppm, coupled to the methylene protons.
- ^{13}C NMR (Carbon NMR): The spectrum should display signals corresponding to all nine carbon atoms:
 - Aromatic Carbons: Four distinct signals in the aromatic region (δ 115-152 ppm). Two will be quaternary (C-N and C-O) and two will be CH carbons.
 - Acetylenic Carbons: Two signals, one for the terminal CH (δ ~75 ppm) and one for the internal quaternary carbon (δ ~78 ppm).
 - Methylene Carbon (-O-CH₂-): A single signal around δ 56 ppm.
- IR (Infrared) Spectroscopy: Key vibrational bands should include:
 - N-H Stretch: A pair of medium-to-strong bands in the 3350-3450 cm^{-1} region, characteristic of a primary amine.
 - C≡C-H Stretch: A sharp, strong band around 3300 cm^{-1} , indicating the terminal alkyne proton.
 - C≡C Stretch: A weak but sharp band in the 2100-2150 cm^{-1} region.
 - C-O Ether Stretch: A strong band in the 1220-1250 cm^{-1} region for the aryl ether linkage.

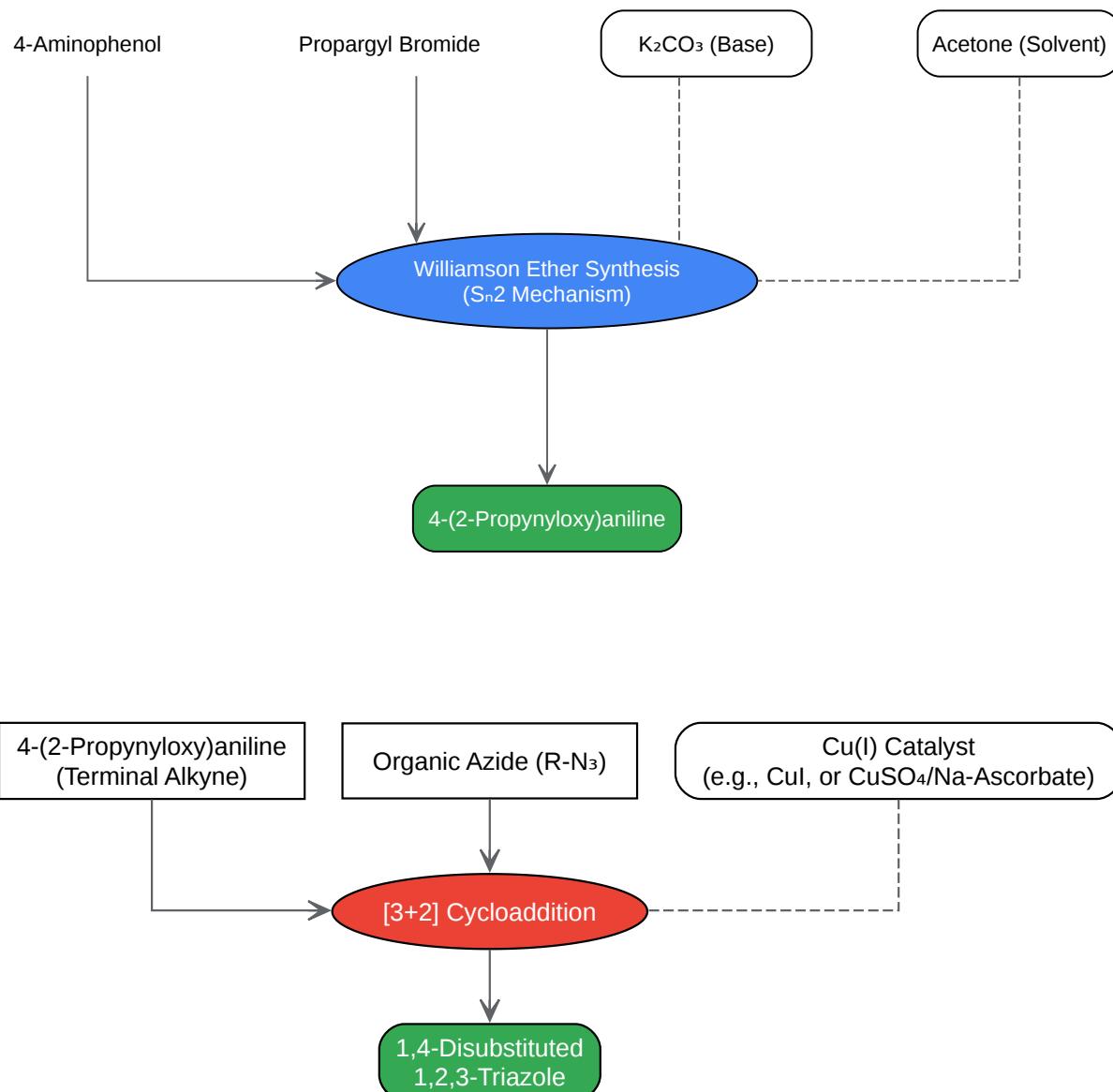
Protocol 1: Standard Procedure for Analytical Sample Preparation

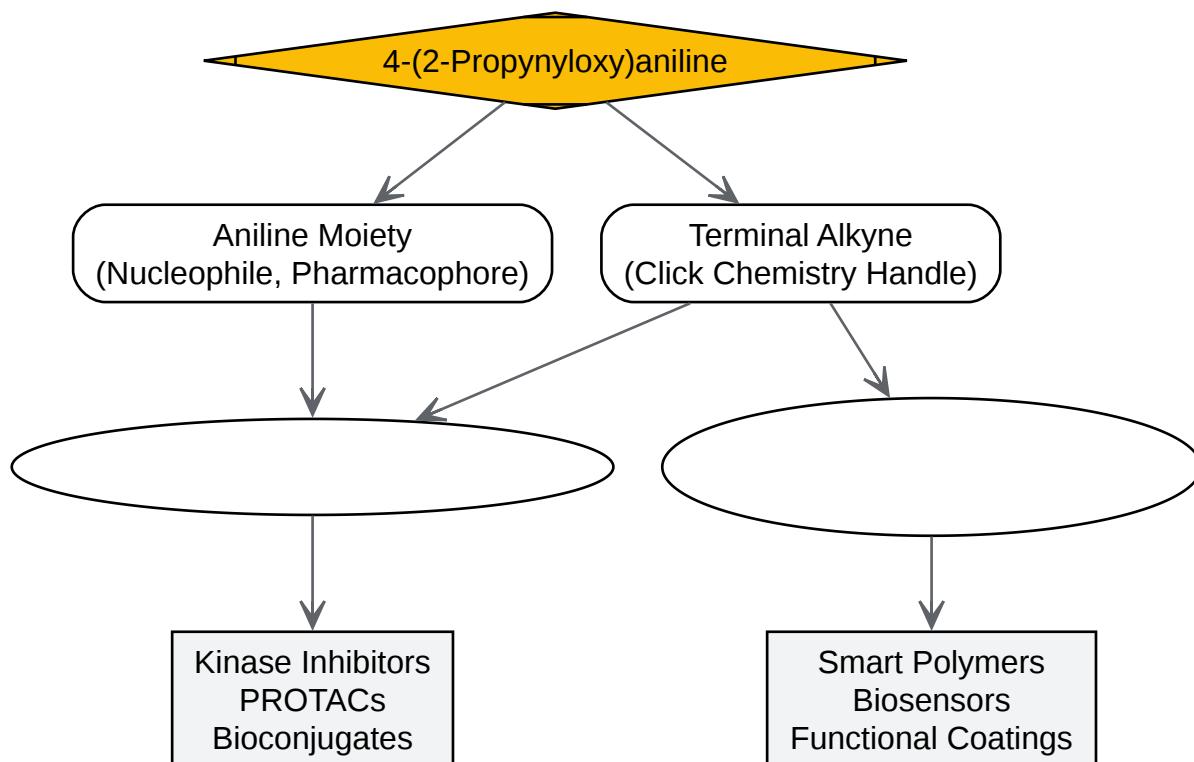
This protocol outlines the general steps for preparing a sample of **4-(2-propynyloxy)aniline** for routine analysis.

- For NMR Spectroscopy:
 - Accurately weigh 5-10 mg of the solid compound.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.

- If solubility is an issue, gentle warming or sonication may be applied. Ensure the sample is fully dissolved before analysis.
- For quantitative NMR (qNMR), an internal standard of known purity and weight must be added.
- For IR Spectroscopy:
 - Solid (ATR): Place a small amount of the solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and acquire the spectrum. This is the most common and straightforward method.
 - Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- For Mass Spectrometry (MS):
 - Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - Further dilute this stock solution to a final concentration of ~1-10 µg/mL for direct infusion analysis via techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Synthesis and Purification


The most direct and widely adopted method for synthesizing **4-(2-propynyloxy)aniline** is the Williamson ether synthesis. This classic S_N2 reaction involves the nucleophilic attack of the phenoxide, generated from 4-aminophenol, on an electrophilic propargyl halide.[6][7]


Reaction Rationale

The choice of reagents is critical for maximizing yield and minimizing side reactions.

- Starting Materials: 4-Aminophenol serves as the phenolic precursor, and propargyl bromide is a common and effective electrophile.[2]

- **Base:** A mild inorganic base such as potassium carbonate (K_2CO_3) is preferred over strong bases like sodium hydride (NaH).^[2] This is because K_2CO_3 is sufficiently basic to deprotonate the more acidic phenolic hydroxyl group without significantly deprotonating or promoting side reactions with the less acidic aniline nitrogen.
- **Solvent:** A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide, thereby facilitating the S_N2 mechanism.^{[2][8]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. 4-(2-Propynyoxy)aniline [myskinrecipes.com]
- 5. 4-(2-Propynyoxy)aniline | 26557-78-8 | TCI AMERICA [tcichemicals.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [4-(2-Propynyloxy)aniline CAS number 26557-78-8 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590583#4-2-propynyloxy-aniline-cas-number-26557-78-8-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com